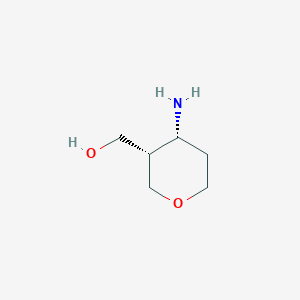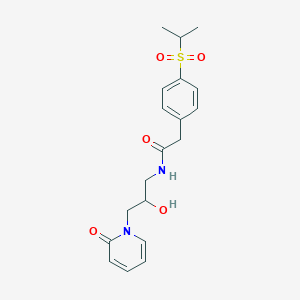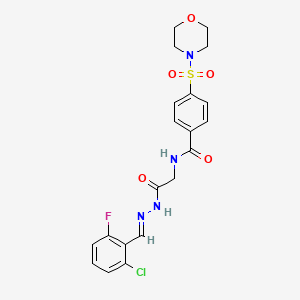
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol
描述
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, also known as ATPM, is a chiral building block that has been used in various chemical synthesis and biological studies. It is an important intermediate in the synthesis of many natural products and pharmaceuticals.
作用机制
The mechanism of action of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is not well understood. However, it has been suggested that ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol may act as a nucleophile in various chemical reactions, such as the reduction of carbonyl compounds. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol may form complexes with metal ions, which can catalyze various chemical reactions.
Biochemical and Physiological Effects:
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and anti-cancer activities. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and monoamine oxidase. Moreover, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been reported to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in lab experiments is its chiral nature, which makes it a useful tool for the synthesis of chiral compounds. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is relatively easy to synthesize and is commercially available. However, one of the limitations of using ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. One possible direction is the development of new synthetic methods for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol and its derivatives. Another possible direction is the study of the mechanism of action of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, which may lead to the discovery of new chemical reactions and catalytic processes. Moreover, the potential applications of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in drug discovery and the treatment of various diseases should be further explored.
合成方法
There are several methods to synthesize ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, including the reduction of 4-oxo-2,3,4,5-tetrahydro-pyridazine-3-carboxylic acid, the reductive amination of 2-pyridylacetaldehyde, and the reduction of 4-oxo-2,3,4,5-tetrahydrofuran-3-carboxylic acid. Among these methods, the reduction of 4-oxo-2,3,4,5-tetrahydro-pyridazine-3-carboxylic acid is the most commonly used and efficient method.
科学研究应用
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been widely used in chemical synthesis and biological studies. It has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals, such as the anti-cancer drug paclitaxel and the anti-inflammatory drug celecoxib. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been used as a ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. Moreover, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been studied for its potential applications in drug discovery, such as the development of new anti-cancer and anti-inflammatory drugs.
属性
IUPAC Name |
[(3S,4R)-4-aminooxan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTPDMSEEPOHOV-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol | |
CAS RN |
1903831-85-5 | |
| Record name | rac-[(3R,4S)-4-aminooxan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)
![7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2996829.png)

![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)



![2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2996837.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2996842.png)

![3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2996844.png)

